molecular formula C15H19ClN2O3 B4698778 1-[2-(2-chlorophenoxy)propanoyl]-4-piperidinecarboxamide

1-[2-(2-chlorophenoxy)propanoyl]-4-piperidinecarboxamide

Cat. No. B4698778
M. Wt: 310.77 g/mol
InChI Key: ZMUOCRNQGAOLES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-chlorophenoxy)propanoyl]-4-piperidinecarboxamide, commonly known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a derivative of piperidine and is a potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that is involved in various physiological processes, including learning and memory.

Mechanism of Action

CPP acts as a non-competitive antagonist of the 1-[2-(2-chlorophenoxy)propanoyl]-4-piperidinecarboxamide receptor by binding to the receptor's ion channel and blocking the influx of calcium ions. This leads to a reduction in synaptic plasticity and the inhibition of LTP and LTD, which are important processes involved in learning and memory. CPP also inhibits the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects
CPP has been shown to have various biochemical and physiological effects, including the inhibition of LTP and LTD, the reduction of synaptic plasticity, and the inhibition of neurotransmitter release. CPP has also been shown to have neuroprotective effects, including the prevention of neuronal damage and the reduction of oxidative stress.

Advantages and Limitations for Lab Experiments

The use of CPP in scientific research has several advantages, including its potency and selectivity for the 1-[2-(2-chlorophenoxy)propanoyl]-4-piperidinecarboxamide receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, there are also some limitations to its use, including its short half-life, which requires frequent dosing, and its potential for off-target effects.

Future Directions

There are several potential future directions for the use of CPP in scientific research. One area of interest is the development of more potent and selective 1-[2-(2-chlorophenoxy)propanoyl]-4-piperidinecarboxamide receptor antagonists that can be used as therapeutic agents for various neurological and psychiatric disorders. Another area of interest is the investigation of the role of the 1-[2-(2-chlorophenoxy)propanoyl]-4-piperidinecarboxamide receptor in various physiological processes, including pain perception, addiction, and sleep regulation. Additionally, the use of CPP in combination with other drugs or therapies may have synergistic effects that could enhance its therapeutic potential.

Scientific Research Applications

CPP has been widely used in scientific research as a tool to study the 1-[2-(2-chlorophenoxy)propanoyl]-4-piperidinecarboxamide receptor and its role in various physiological and pathological processes. For example, CPP has been used to investigate the role of the 1-[2-(2-chlorophenoxy)propanoyl]-4-piperidinecarboxamide receptor in synaptic plasticity, long-term potentiation (LTP), and long-term depression (LTD), which are important processes involved in learning and memory. CPP has also been used to study the role of the 1-[2-(2-chlorophenoxy)propanoyl]-4-piperidinecarboxamide receptor in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.

properties

IUPAC Name

1-[2-(2-chlorophenoxy)propanoyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c1-10(21-13-5-3-2-4-12(13)16)15(20)18-8-6-11(7-9-18)14(17)19/h2-5,10-11H,6-9H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUOCRNQGAOLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)C(=O)N)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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